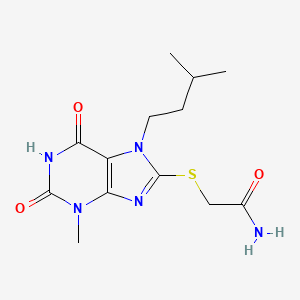![molecular formula C20H24N4O B2483659 (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone CAS No. 2415488-03-6](/img/structure/B2483659.png)
(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
作用機序
(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone acts as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone can modulate the activity of glutamate, an important neurotransmitter involved in learning and memory processes. (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis in the brain. (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone in lab experiments is its selectivity for the NMDA receptor, which allows for more precise modulation of glutamate activity. However, (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone has a relatively short half-life and can be rapidly metabolized in the body, which can limit its effectiveness in some experiments. Additionally, (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone can have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Further studies are also needed to better understand the mechanisms underlying the neuroprotective and cognitive-enhancing effects of (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone. Additionally, the development of more stable and selective (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone analogs could improve its effectiveness in lab experiments and potential clinical applications.
合成法
The synthesis of (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone involves a multi-step process that starts with the reaction of 6-chloro-3-(methylthio)pyrimidine-4-carbaldehyde with cyclopropylamine to form 6-cyclopropylpyrimidin-4-ylamine. The resulting compound is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of a coupling agent to form (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone.
科学的研究の応用
(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders. (6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone has also been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain sensitivity in animal models.
特性
IUPAC Name |
(6-cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-3-4-15(2)19(11-14)23-7-9-24(10-8-23)20(25)18-12-17(16-5-6-16)21-13-22-18/h3-4,11-13,16H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONMCPWHNAGEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxoquinazolin-3(4H)-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2483577.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)
![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)
![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)

![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)


![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2483596.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)

![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)